Tilidine phosphate

Description

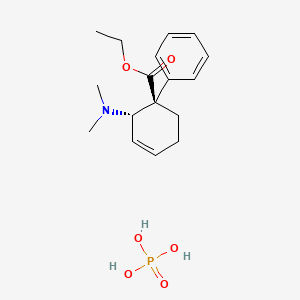

Structure

3D Structure of Parent

Properties

CAS No. |

157163-65-0 |

|---|---|

Molecular Formula |

C17H26NO6P |

Molecular Weight |

371.37 |

IUPAC Name |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;phosphoric acid |

InChI |

InChI=1S/C17H23NO2.H3O4P/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;1-5(2,3)4/h5-8,10-12,15H,4,9,13H2,1-3H3;(H3,1,2,3,4)/t15-,17+;/m0./s1 |

InChI Key |

UYYDHBMJHNMKRC-KPVRICSOSA-N |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.OP(=O)(O)O |

Synonyms |

Tilidin-phosphat |

Origin of Product |

United States |

Synthetic Chemistry and Stereochemical Investigations of Tilidine Phosphate

Total Synthesis Methodologies

The primary and most established method for synthesizing tilidine involves a pivotal Diels-Alder reaction. However, alternative routes have also been explored to optimize yield, purity, and efficiency.

Diels-Alder Reaction Pathways and Optimizations

The classical synthesis of tilidine employs a [4+2] cycloaddition, a type of Diels-Alder reaction, between 1-N,N-dimethylaminobuta-1,3-diene and ethyl atropate. wikipedia.orgwikidoc.org This reaction directly constructs the cyclohexene (B86901) core of the tilidine molecule. The reaction yields a mixture of stereoisomers, from which the therapeutically active (E)-(trans)-isomers must be separated. wikipedia.orgwikidoc.org

Recent advancements in organic synthesis have highlighted methods to improve the efficiency of Diels-Alder reactions. rsc.orgnih.gov For instance, the use of flow chemistry and heterogeneous catalysis with zeolites has been shown to enhance reaction rates and selectivity in similar cycloadditions. rsc.org Optimizing reaction parameters such as temperature, pressure, and catalyst choice can significantly influence the conversion rates and isomeric distribution of the products. researchgate.net While not specifically detailed for tilidine in the provided search results, these general principles of Diels-Alder optimization are highly relevant.

The Diels-Alder reaction is a cornerstone of organic synthesis due to its ability to form six-membered rings with high stereochemical control. rsc.orgnih.gov The reaction between a conjugated diene and a substituted alkene (dienophile) can lead to various isomers depending on the orientation of the reactants. In the synthesis of tilidine, the interaction between 1-N,N-dimethylaminobuta-1,3-diene and ethyl atropate results in both cis and trans isomers. wikipedia.orgwikidoc.org

| Reactants | Reaction Type | Key Product | Therapeutic Activity |

| 1-N,N-dimethylaminobuta-1,3-diene | Diels-Alder Cycloaddition | (E)-trans-tilidine | Active |

| Ethyl Atropate | (Z)-cis-tilidine | Inactive |

Stereoisomeric Purity and Control in Synthesis

The analgesic activity of tilidine resides specifically in the (1S,2R)-isomer, also known as dextilidine. Therefore, controlling the stereochemistry of the final product is paramount.

Separation Techniques for Isomers

Following the initial synthesis which produces a mixture of isomers, separation is crucial. A key technique employed is the precipitation of the inactive (Z)-(cis)-isomers as a zinc complex. wikipedia.orgwikidoc.org This allows for the isolation of the desired (E)-(trans)-isomers. Further purification can be achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which is also used for the quantitative analysis of tilidine and its metabolites in biological samples. google.comgoogle.com

Derivatization and Analog Development for Research Purposes

The development of tilidine derivatives and analogs is crucial for research, particularly for creating immunogens to raise specific antibodies for detection and for structure-activity relationship (SAR) studies. By modifying the tilidine structure, researchers can produce haptens that, when coupled to a carrier protein, can elicit an immune response and generate antibodies. google.com These antibodies are valuable tools for developing immunoassays for the detection of tilidine and its metabolites, such as nortilidine (B1222713) and bisnortilidine (B1196192), in biological samples. google.com This is important for toxicological screening and therapeutic drug monitoring. google.com

Impurity Profiling and Characterization Studies

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. For tilidine phosphate (B84403), a synthetic opioid analgesic, a thorough understanding of potential impurities arising from the manufacturing process is essential. This section details the identification of synthesis-related impurities and the methods for preparing the corresponding impurity standards, which are crucial for analytical method development, validation, and routine quality control.

The synthesis of tilidine involves a Diels-Alder reaction between 1-N,N-dimethylaminobuta-1,3-diene and ethyl atropate, followed by stereoisomer separation and salt formation. wikipedia.org Impurities can be introduced through various pathways, including side reactions, incomplete reactions of starting materials, or degradation of the API.

Several synthesis-related impurities of tilidine have been identified and are designated by the European Pharmacopoeia (EP). These impurities can include isomers, degradation products, and by-products from the synthetic route. For instance, the inactive (Z)-cis-isomers are considered impurities and are separated from the active (E)-trans-isomers. wikipedia.org Incomplete purification or side reactions during the cyclization step can also lead to the formation of various impurities.

A patent for a solid pharmaceutical composition containing tilidine hydrochloride provides insight into known impurities, which include nortilidine, cis-tilidine, and others. google.com Nortilidine is also the primary active metabolite of tilidine. wikipedia.orgsynzeal.com Degradation of tilidine can result in impurities such as methyl tilidate and nor-tilidate. google.com The monitoring of these impurities is often performed using High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net

The following table lists some of the known impurities of tilidine as specified by the European Pharmacopoeia and other sources.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tilidine EP Impurity A | Ethyl (1RS,6RS)-6-(dimethylamino)-3,6-dihydro[1,1′-biphenyl]-1(2H)-carboxylate | C₁₇H₂₃NO₂ | 273.4 | 20380-56-7 |

| Tilidine EP Impurity B | Not specified | C₁₆H₂₁NO₂ | 259.3 | 769858-12-0 |

| Tilidine EP Impurity C | Not specified | C₁₆H₂₁NO₂ | 259.3 | 38677-94-0 |

| Tilidine EP Impurity D | Not specified | C₁₃H₁₉NO₂ | 221.3 | 24811-93-6 |

| Tilidine EP Impurity E | Ethyl (1RS,6SR)-6-(dimethylamino)-3-oxo-3,6-dihydro[1,1′-biphenyl]-1(2H)-carboxylate | C₁₇H₂₁NO₃ | 287.4 | 2732673-20-8 |

| Tilidine Impurity 1 | Diethyl 2-oxo-3-phenylsuccinate | Not specified | Not specified | 7147-33-3 |

| N-Nitroso Tilidine Impurity D | ethyl 6-(methyl(nitroso)amino)-3-oxo-3,6-dihydro-[1,1'-biphenyl]-1(2H)-carboxylate | Not specified | Not specified | Not available |

| Nortilidine | (±)-ethyl (trans-2-(methylamino)-1-phenylcyclohex-3-en-1-carboxylate) | C₁₆H₂₁NO₂ | 259.34 | Not available |

| cis-Tilidine | (±)-ethyl (cis-2-(dimethylamino)-1-phenylcyclohex-3-en-1-carboxylate) | C₁₇H₂₃NO₂ | 273.37 | Not available |

Table compiled from information in search results. google.comsynzeal.comsynzeal.comcleanchemlab.comsynzeal.com

The availability of pure impurity reference standards is a prerequisite for the accurate quantification and control of impurities in tilidine phosphate. These standards are essential for the validation of analytical methods and for routine quality control testing. synzeal.comsynzeal.com The preparation of these standards can be achieved through several methods, including isolation from crude reaction mixtures or, more commonly, through dedicated chemical synthesis.

The synthesis of impurity standards often involves modifying the main synthetic route of the API or developing entirely new pathways. For example, the preparation of Tilidine Impurity D can be accomplished through chemical reduction of specific aldehyde precursors. One described method involves the reduction of 2,3,4-trimethoxybenzaldehyde (B140358) using sodium borohydride (B1222165) in methanol (B129727) at controlled low temperatures (10-15°C). After the reaction is complete, the solvent is removed under vacuum to yield the purified impurity.

Another general method for preparing impurities involves the cis/trans isomerization of the tilidine base. This can be achieved by heating the base with phosphoric acid in an aqueous solution at reflux temperatures (95-100°C) for an extended period. Following the reaction, the mixture is cooled, made alkaline, and the isomerized product containing the impurities is extracted using an organic solvent.

For impurities that are also metabolites, such as nortilidine, their synthesis can be approached by mimicking the metabolic pathways or through independent synthetic routes. Nortilidine is a demethylated derivative of tilidine.

The following table outlines general approaches for the preparation of tilidine impurity standards.

| Preparation Method | Description | Key Reaction Conditions |

| Chemical Reduction | Reduction of a suitable precursor, such as an aldehyde, to generate the desired impurity. | Use of reducing agents like sodium borohydride in a solvent system like methanol at low temperatures (e.g., 10-15°C). |

| Isomerization | Conversion of one stereoisomer to another, for example, cis/trans isomerization of the tilidine base. | Heating with an acid (e.g., phosphoric acid) in an aqueous solution at reflux temperatures (95-100°C) for several hours. |

| Custom Synthesis | Development of a specific synthetic route to produce a particular impurity. This is often necessary for impurities with structures significantly different from the API. | Varies depending on the target impurity. These are often available from specialized chemical suppliers. synzeal.comsynzeal.comsynzeal.com |

Table compiled from information in search results. synzeal.comsynzeal.comsynzeal.com

The synthesized impurity standards must be thoroughly characterized to confirm their identity and purity using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. bdg.co.nz This ensures their suitability for use as reference standards in the quality control of this compound.

Metabolic Pathways and Biotransformation Research

Prodrug Conversion Mechanisms

Tilidine's journey to becoming an active analgesic is a multi-step process primarily involving N-demethylation. This conversion is crucial for its pharmacological activity, as the parent compound has a significantly lower affinity for opioid receptors compared to its metabolites.

Enzymatic N-Demethylation Pathways of Tilidine

The primary metabolic pathway for tilidine is sequential N-demethylation. The first step in this cascade is the conversion of tilidine to its active metabolite, nortilidine (B1222713). This is followed by a second N-demethylation step where nortilidine is metabolized to bisnortilidine (B1196192). These reactions are fundamental to both the activation and subsequent deactivation of the drug's effects. Research has shown that about two-thirds of a given dose of tilidine is metabolized to nortilidine. europa.eu However, only a fraction of this nortilidine becomes systemically available, as a significant portion is further metabolized to bisnortilidine before it can be distributed throughout the body. europa.eu This indicates that the disposition of the metabolites is limited by their rate of formation. europa.eu

In Vitro Enzyme Identification and Characterization

Identifying the specific enzymes responsible for tilidine metabolism is key to understanding potential drug-drug interactions and individual variability in response. In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in elucidating the roles of various cytochrome P450 isozymes.

Role of Cytochrome P450 Isozymes (CYP3A4, CYP2C19, CYP2B6) in Metabolism

The N-demethylation of tilidine is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. Initial research identified CYP3A4 and CYP2C19 as the main enzymes responsible for the conversion of tilidine to nortilidine. nih.gov Subsequent studies have expanded on this, revealing that CYP2B6 also plays a role in this initial metabolic step. nih.gov

Interestingly, the same set of enzymes—CYP3A4, CYP2C19, and CYP2B6—are also responsible for the second N-demethylation step, the conversion of nortilidine to bisnortilidine. nih.gov This shared enzymatic pathway for sequential metabolic steps is a notable feature of tilidine's biotransformation.

Kinetic Parameters (K_m, V_max) of Metabolic Transformations

The efficiency and capacity of the enzymatic conversions of tilidine have been quantified through the determination of their kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max).

Below is an interactive data table summarizing the kinetic parameters for the metabolic transformations of tilidine.

| Metabolic Transformation | Enzyme(s) | K_m (µM) | V_max (nmol/mg/h) |

| Tilidine → Nortilidine | CYP3A4, CYP2C19, CYP2B6 | 36 ± 13 | 85 ± 18 |

| Nortilidine → Bisnortilidine | CYP3A4, CYP2C19, CYP2B6 | 141.6 ± 15 | 46.2 ± 3 |

Metabolite Profile Analysis in Biological Matrices (Non-Human Origin)

Studies in non-human species have confirmed a similar primary metabolic pathway for tilidine as observed in humans. Research in rats has shown that the main metabolites are indeed nortilidine and bisnortilidine. nih.gov Furthermore, investigations using the electrically stimulated guinea pig ileum have also pointed to the activity of these metabolites. nih.gov

In addition to the primary N-demethylation pathway, evidence of phase II metabolism has been observed in rats, specifically the N-glucuronidation of the phase I metabolites. While the presence of nortilidine and bisnortilidine in non-human species is established, detailed quantitative and comparative analyses of the complete metabolite profiles across different biological matrices and species are areas for ongoing research.

Investigation of Metabolite Penetration Across Biological Barriers (e.g., Blood-Brain Barrier Models)

The therapeutic efficacy of tilidine is contingent upon the ability of its metabolites, particularly nortilidine, to cross the blood-brain barrier (BBB) and exert their effects on the central nervous system. Research indicates that while tilidine itself is a weak opioid, its primary active metabolite, nortilidine, readily penetrates this critical biological barrier. ebi.ac.ukidexlab.compatsnap.com

Studies in animal models have substantiated the correlation between the concentration of nortilidine in the brain and the observed analgesic effects. researchgate.netnih.gov Following oral administration of tilidine fumarate (B1241708) to rats, a direct relationship was established between the levels of nortilidine in both plasma and brain tissue and the degree of analgesia. researchgate.net This suggests that the conversion of tilidine to nortilidine is a crucial step for its central activity, and that nortilidine effectively traverses the BBB to reach its target opioid receptors. researchgate.netnih.gov

While direct quantitative studies using in vitro blood-brain barrier models—such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based transwell systems—specifically for tilidine and its metabolites are not extensively documented in publicly available scientific literature, the available in vivo data provides strong evidence of nortilidine's ability to penetrate the central nervous system.

Further insight into the distribution of tilidine and its metabolites in human tissues, including the brain, can be gleaned from post-mortem toxicological analyses. The following table presents data from a case of fatal intoxication, illustrating the distribution of tilidine, nortilidine, and bisnortilidine in various tissues.

| Tissue | Tilidine (mg/kg or mg/L) | Nortilidine (mg/kg or mg/L) | Bisnortilidine (mg/kg or mg/L) |

|---|---|---|---|

| Blood | 1.5 | 1.2 | 0.3 |

| Urine | 2.0 | 10.0 | 5.0 |

| Bile | 12.0 | 25.0 | 8.0 |

| Liver | 18.0 | 15.0 | 4.0 |

| Kidney | 8.0 | 10.0 | 3.0 |

| Brain | 3.0 | 2.5 | 0.5 |

The presence of nortilidine and, to a lesser extent, bisnortilidine in brain tissue in this case further supports the concept of their passage across the blood-brain barrier in humans. The concentrations found in the brain, relative to blood levels, offer an indication of their distribution into the central nervous system.

Molecular Pharmacodynamics and Receptor Interactions

Receptor Binding Affinity Studies of Tilidine and its Metabolites

The affinity of tilidine and its metabolites for various opioid receptors has been a subject of scientific investigation to elucidate their pharmacological profile.

The primary active metabolite of tilidine, nortilidine (B1222713), is a potent and selective agonist at the mu-opioid receptor (MOP). nih.govpaper.edu.cn Studies have demonstrated that nortilidine exhibits a significantly higher affinity and potency for the MOP receptor compared to the parent compound, tilidine. In fact, nortilidine's potency at the µ-receptor is reported to be approximately 100-fold greater than that of tilidine. researchgate.netnih.gov This strong interaction with the MOP receptor is the principal mechanism behind the analgesic effects of tilidine. The other major metabolite, bisnortilidine (B1196192), also shows affinity for the MOP receptor, although it is less active than nortilidine. researchgate.net

Research indicates a high degree of selectivity of tilidine's metabolites for the MOP receptor. Studies using cloned human opioid receptors have shown that at concentrations up to 100 microM, neither tilidine nor nortilidine exhibited any agonist effects on the delta (DOP), kappa (KOP), or nociceptin/orphanin (NOP) receptors. researchgate.netnih.gov This selectivity for the MOP receptor is a key characteristic of the pharmacological profile of tilidine's active metabolites.

In Vitro Signal Transduction Pathway Analysis

Upon binding to the MOP receptor, nortilidine initiates a cascade of intracellular signaling events that ultimately lead to the desired analgesic effect.

A key mechanism of MOP receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com In vitro studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing human opioid receptors have quantified the agonist activity of tilidine and nortilidine by measuring the inhibition of forskolin-induced cAMP accumulation. nih.govncats.ioncats.io In cells expressing the MOP receptor, nortilidine inhibited cAMP accumulation with a half-maximal inhibitory concentration (IC50) of 110 nM, whereas tilidine had a much higher IC50 of 11 microM. nih.govncats.ioncats.io This further underscores the significantly greater potency of nortilidine as a MOP agonist. The agonist effects of nortilidine on the MOP receptor were effectively reversed by the antagonist naloxone. nih.gov

Table 1: Inhibition of Forskolin-Induced cAMP Accumulation by Tilidine and Nortilidine in MOP-Expressing Cells

| Compound | IC50 (MOP Receptor) |

|---|---|

| Tilidine | 11 µM |

Activation of the MOP receptor by an agonist like nortilidine triggers a complex array of downstream signaling pathways beyond the inhibition of cAMP. These G protein-coupled receptors (GPCRs) can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. mdpi.com The specifics of these downstream effects are often ligand- and cell-type dependent. mdpi.com While detailed investigations into the specific downstream signaling cascades uniquely activated by nortilidine in various recombinant systems are not extensively documented in the provided search results, the activation of MOP receptors generally involves G protein-dependent signaling which is crucial for analgesia. resed.esfrontiersin.org The interaction also involves receptor phosphorylation and the recruitment of β-arrestins, which can mediate both desensitization and separate signaling events. mdpi.comfrontiersin.org

Molecular Modeling and Computational Chemistry Approaches to Receptor Binding

Molecular modeling and computational chemistry are valuable tools for understanding the interactions between ligands and their receptors at an atomic level. mdpi.com These in silico methods can predict the binding modes and affinities of drugs like tilidine and its metabolites with opioid receptors. mdpi.comacs.org For instance, molecular docking can be employed to identify the most favorable binding poses of nortilidine within the MOP receptor's binding pocket. mdpi.com Such studies can elucidate the key amino acid residues involved in the interaction and help explain the high affinity and selectivity of nortilidine for the MOP receptor. While the specific molecular modeling studies detailing the binding of tilidine and its metabolites were not the primary focus of the initial search, these computational approaches are instrumental in modern drug design and in rationalizing the structure-activity relationships of opioid compounds. mdpi.comacs.org

Advanced Analytical Methodologies for Tilidine Phosphate and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental in separating tilidine and its metabolites from complex biological matrices, ensuring accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of tilidine and its metabolites due to its high sensitivity and specificity. researchgate.netresearchgate.net

Method Development: The development of an LC-MS/MS method involves the optimization of several key parameters. A common approach utilizes a reversed-phase C18 column for chromatographic separation. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). researchgate.netresearchgate.net This gradient elution allows for the effective separation of tilidine, nortilidine (B1222713), and bisnortilidine (B1196192).

For detection, electrospray ionization (ESI) in the positive ion mode is typically employed. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comacs.org For instance, in one validated method, the MRM transitions for tilidine, nortilidine, and bisnortilidine were established to ensure precise quantification. researchgate.net The use of a stable-labeled internal standard, such as Tilidine-D6, is also common to improve the accuracy and precision of the quantification. cerilliant.com

Validation: A fully validated LC-MS/MS method ensures its reliability for routine use. Validation parameters typically include linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effect, following international guidelines. researchgate.netmdpi.com For example, a validated automated online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method for tilidine and its metabolites in urine demonstrated a lower limit of quantification of 1.0 μg/L and a linear calibration range up to 100 μg/L for each analyte. researchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Tilidine Analysis

| Parameter | Details |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 or similar mdpi.com |

| Mobile Phase | Gradient of ammonium formate (B1220265) buffer and acetonitrile researchgate.netresearchgate.net |

| Flow Rate | Typically 0.3-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Internal Standard | Tilidine-D6 or other suitable analogue cerilliant.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the determination of tilidine and its metabolites, often used in forensic and clinical toxicology. cerilliant.comresearchgate.net

Methodology: Prior to GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of the analytes. The samples are typically extracted from the biological matrix using a liquid-liquid extraction procedure. researchgate.net The separation is achieved on a capillary column, such as a fused silica (B1680970) capillary column, which offers high resolution. researchgate.net The mass spectrometer is operated in the electron impact (EI) ionization mode, and for quantitative analysis, selected ion monitoring (SIM) is frequently used to enhance sensitivity and selectivity by monitoring characteristic ions for each compound. researchgate.net

Comparative Findings: Studies have compared GC-MS with other methods like gas-liquid chromatography with nitrogen-phosphorus detection (GLC-NPD). researchgate.net While both methods were found to be suitable for therapeutic monitoring, GC-MS offers superior specificity due to the mass spectrometric detection. researchgate.net One study reported a sensitivity limit for GC-MS-SIM of 10 ng/mL for tilidine, nortilidine, and bisnortilidine. researchgate.net GC-MS has also been employed alongside LC-MS/MS in bioavailability studies to determine different compounds within the same formulation. thieme-connect.comthieme-connect.com

Table 2: GC-MS versus GLC-NPD for Tilidine Analysis

| Parameter | GC-MS-SIM | GLC-NPD |

|---|---|---|

| Linear Range | 20 to 400 ng/mL | 10 to 800 ng/mL |

| Sensitivity Limit (Tilidine) | 10 ng/mL | 6 ng/mL |

| Sensitivity Limit (Nortilidine) | 10 ng/mL | 3 ng/mL |

| Sensitivity Limit (Bisnortilidine) | 10 ng/mL | 5 ng/mL |

Data sourced from a comparative study. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection offers a more accessible and cost-effective alternative for the analysis of tilidine, particularly for screening purposes. oup.com

Methodology: This method typically involves a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) and a buffer such as ammonium carbonate. researchgate.net Detection is performed at a specific wavelength where the analytes exhibit significant absorbance. researchgate.netnih.gov Automated HPLC-UV systems can be used for screening a large number of samples and can identify a wide range of compounds based on their retention times and UV spectra. oup.com

Research Findings: HPLC-UV methods have been successfully developed for the simultaneous determination of tilidine and other substances in pharmaceutical formulations. researchgate.net For instance, one method reported linearity for tilidine in the range of 0.02-2 g/L. researchgate.net While generally less sensitive than mass spectrometric methods, HPLC-UV is considered a reliable technique for quality control and in cases where the expected concentrations are within its detection range. oup.com

Spectrometric Techniques

Advanced spectrometric techniques provide novel ways to analyze tilidine phosphate (B84403) and its metabolites, particularly in complex sample types like tissue.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that has found applications in the analysis of various compounds, including drugs of abuse in hair samples. mdpi.comtaylorandfrancis.com

Principles and Application: In MALDI-MS, the analyte is co-crystallized with a matrix substance on a target plate. A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. epo.org This technique has been utilized for the detection of tilidine in intact hair strands, which is particularly relevant in forensic investigations. mdpi.comresearchgate.net For example, MALDI-MS/MS imaging was used to monitor the distribution of tilidine in the hair of children in a forensic case. taylorandfrancis.com

Mass Spectrometric Imaging (MSI) for Tissue Distribution Studies (Non-Human)

Mass spectrometric imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. acs.orgnih.gov

Methodology and Significance: MSI techniques, such as MALDI-MSI and Desorption Electrospray Ionization (DESI-MSI), generate a chemical map of the sample by acquiring a mass spectrum at each pixel of the imaged area. acs.orgshimadzu.com This provides invaluable information on the localization of a parent drug and its metabolites within specific organs or tissues in preclinical studies. acs.org While specific non-human tissue distribution studies for tilidine using MSI are not widely published, the technique's application has been demonstrated for other opioids and pharmaceuticals. acs.orgnih.gov The ability to visualize how tilidine and its active metabolites like nortilidine distribute in tissues can provide crucial insights into its pharmacological and toxicological profile. For instance, DESI combined with multiple reaction monitoring (MRM) imaging offers high specificity for targeted drug and metabolite imaging. acs.org

Immunoassay Development for Detection and Quantification

The development of immunoassays for the detection and quantification of tilidine and its primary metabolites, nortilidine and bisnortilidine, has been a significant area of research, driven by the need for rapid screening methods, particularly in contexts of substance abuse and clinical toxicology. ebi.ac.ukresearchgate.netnih.govresearchgate.net While chromatographic techniques coupled with mass spectrometry are considered the gold standard for confirmation, immunoassays offer a simpler, faster, and more cost-effective initial screening approach. kuleuven.be

The core principle of developing an immunoassay for a small molecule like tilidine, which is a hapten and thus not immunogenic on its own, involves producing specific antibodies. This is achieved by immunizing an animal with an immunogen, which is a conjugate of a tilidine derivative and a larger carrier protein. google.com The resulting antibodies can then be used in a competitive immunoassay format. In this setup, the tilidine present in a biological sample (such as urine or blood) competes with a labeled detecting agent (a hapten based on the tilidine structure) for binding to a limited number of antibody sites. google.com The signal generated is inversely proportional to the concentration of tilidine in the sample.

A key challenge and focus in the development of these immunoassays is the specificity and cross-reactivity of the antibodies. An ideal antibody would bind with high affinity to tilidine, but also exhibit significant cross-reactivity towards its active metabolite, nortilidine, and potentially bisnortilidine, to ensure their detection. google.com Research has been directed at creating antibodies with specific cross-reactivity profiles. For instance, an antibody can be developed to be specific to a particular epitope of tilidine, with a defined cross-reactivity of greater than 10% or even 20% to nortilidine. google.com This ensures that the primary active metabolite is also detected, providing a more comprehensive screening result.

The development process involves several well-established steps:

Immunogen Synthesis: Creating a stable conjugate of a tilidine derivative with a carrier protein.

Immunization: Repeatedly administering the immunogen to an animal to elicit an immune response and produce antibodies.

Antibody Harvesting and Characterization: Collecting serum from the immunized animal and evaluating the antibody titer and cross-reactivity profile. google.com

Assay Optimization: Fine-tuning the assay conditions, including concentrations of antibody and detecting agent, to achieve the desired sensitivity and dynamic range.

The availability of specific immunoassays for tilidine has been noted as lacking in some research, which has spurred the development of alternative screening methods like automated online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS). researchgate.netnih.govresearchgate.net However, where available, immunoassay kits provide a valuable tool for initial screening. These kits typically contain the specific antibodies and a detecting agent. google.com

It is important to note that immunoassay results are generally considered qualitative or semi-quantitative and should be confirmed by a more specific method like gas or liquid chromatography with mass spectrometric detection (GC-MS or LC-MS) for definitive identification and accurate quantification, especially in forensic cases. kuleuven.beresearchgate.net

Quality Control and Reference Standard Applications in Analytical Chemistry

Tilidine phosphate serves as a critical reference standard in analytical chemistry, underpinning the accuracy, precision, and reliability of methods developed for its quantification and the identification of its impurities and metabolites. Certified reference materials (CRMs) of tilidine, as well as its stable-isotope labeled analogues (e.g., Tilidine-D6 hydrochloride), are essential for a variety of applications in pharmaceutical quality control, clinical toxicology, and forensic analysis. sigmaaldrich.com

In pharmaceutical manufacturing, reference standards are indispensable for the quality control of tilidine formulations. They are used to:

Validate Analytical Methods: High-performance liquid chromatography (HPLC) is a primary method for identifying and quantifying tilidine and its impurities in pharmaceutical products. The reference standard is used to confirm the identity of the main peak by comparing retention times and to quantify its concentration accurately.

Impurity Profiling: Reference standards of known impurities are used to identify and quantify these minor components in the drug substance and final product, ensuring they remain within regulatory limits (often ≤0.1–0.2% as per ICH guidelines). This is crucial for maintaining the safety and efficacy of the medication.

Stability Studies: Tilidine reference standards are used in accelerated stability studies (e.g., under conditions of 40°C and 75% relative humidity) to monitor for degradation products and understand the stability profile of the drug formulation over time.

In the context of clinical and forensic toxicology, reference standards are vital for the accurate quantification of tilidine and its metabolites (nortilidine and bisnortilidine) in biological matrices such as blood and urine. researchgate.netnih.gov Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on these standards for calibration and quality control. ebi.ac.ukidexlab.com

Key applications of reference standards in analytical methods include:

Calibration: Creating calibration curves to determine the concentration of the analyte in unknown samples. For instance, in a validated LC-MS/MS method for urine analysis, a linear calibration range from 1.0 µg/L to 100 µg/L was established for tilidine and its metabolites using reference materials. researchgate.netnih.govresearchgate.net

Method Validation: Assessing key validation parameters such as:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.

Selectivity and Specificity: Confirming that the method can distinguish the analyte from other components in the sample matrix. nih.gov

Internal Standards: Stable-isotope labeled standards, such as Tilidine-D6, are often used as internal standards in mass spectrometry-based methods. sigmaaldrich.com They are added to samples before processing and help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

The table below summarizes the key applications of this compound as a reference standard in quality control and analytical chemistry.

| Application Area | Analytical Technique(s) | Purpose of Reference Standard | Key Research Findings/Parameters |

| Pharmaceutical Quality Control | HPLC, LC-MS/MS, NMR, Mass Spectrometry | Method validation, impurity identification and quantification, stability testing. | Used to ensure compliance with regulatory standards for impurities; improves accuracy of impurity quantification. |

| Clinical & Forensic Toxicology | LC-MS/MS, GC-MS | Quantification of tilidine and metabolites in biological fluids (urine, blood). | Enables sensitive detection with LOQs as low as 1.0 µg/L in urine; used for calibration and validation. researchgate.netnih.gov |

| Pharmacokinetic Studies | LC-MS/MS | To explore metabolic pathways and determine pharmacokinetic parameters. | Crucial for understanding the behavior of tilidine and its metabolites in vivo. idexlab.com |

| Isotope Dilution Analysis | GC/MS, LC/MS | As an internal standard to improve accuracy and precision of quantification. | Stable-labeled standards (e.g., Tilidine-D6) are used for this purpose. sigmaaldrich.com |

The use of well-characterized reference standards is a fundamental requirement for any analytical laboratory involved in the testing of tilidine, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose, whether for regulatory submission, clinical monitoring, or forensic investigation.

Pre Clinical Pharmacokinetic and Disposition Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pre-clinical studies in animal models, primarily rats and dogs, have been instrumental in elucidating the pharmacokinetic profile of tilidine. Following oral administration in these species, tilidine is absorbed rapidly and completely from the duodenum. nih.gov Animal studies have confirmed that tilidine is well-absorbed after oral administration. biosynth.com

A notable characteristic of tilidine's absorption is a significant first-pass effect, where a substantial portion of the drug is metabolized before it reaches systemic circulation. nih.gov This initial metabolism leads to the rapid formation of several metabolites in the plasma, with some metabolites achieving higher concentrations than the parent compound. nih.gov The primary and pharmacologically active metabolite, nortilidine (B1222713), is formed quickly. After both oral and parenteral administration, nortilidine reaches similar plasma levels, indicating that its formation is a key step in tilidine's disposition. nih.gov In rats, studies have shown that the analgesic effect correlates with the plasma and brain concentrations of this active metabolite, which readily crosses the blood-brain barrier. researchgate.net

Distribution studies using radioactively labelled tilidine in rats revealed that the highest concentrations of radioactivity are found in the excretory organs, namely the liver and kidneys. nih.gov In contrast, significantly lower concentrations are observed in the brain, muscle tissue, and blood. nih.gov

Tilidine is eliminated rapidly and completely from the body, almost entirely in the form of its metabolic products. nih.gov The route of excretion shows species-specific differences. In rats, approximately 50% of the administered radioactivity is eliminated via the kidneys, with a substantial portion also excreted in the feces due to biliary metabolites. nih.gov In dogs, urinary excretion is the predominant pathway, accounting for about 80% of the administered radioactivity. nih.gov

Table 1: Summary of ADME Properties of Tilidine in Pre-clinical Animal Models

| Pharmacokinetic Parameter | Findings in Rat Model | Findings in Dog Model | Reference(s) |

| Absorption | Rapid and complete from the duodenum. | Rapid and complete from the duodenum. | nih.gov |

| First-Pass Effect | Marked first-pass metabolism observed. | Marked first-pass metabolism observed. | nih.gov |

| Metabolism | Rapidly metabolized to nortilidine and other metabolites. | Rapidly metabolized to nortilidine and other metabolites. | nih.gov |

| Distribution | High concentrations in liver and kidneys; low in brain, muscle, blood. | Not specifically detailed, but metabolism implies liver distribution. | nih.gov |

| Excretion | ~50% via kidneys, ~50% via feces (biliary excretion). | ~80% via urine. | nih.gov |

In Vitro Hepatic Clearance and First-Pass Metabolism Studies

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been crucial for identifying the mechanisms behind tilidine's extensive first-pass metabolism. nih.gov These studies are a standard component of pre-clinical evaluation to predict metabolic pathways in humans.

Research has demonstrated that the N-demethylation of tilidine to its active metabolite, nortilidine, is the principal metabolic pathway. nih.gov This conversion is primarily mediated by two specific CYP isozymes: CYP3A4 and CYP2C19. nih.govidexlab.comebi.ac.uknih.gov The involvement of these enzymes was confirmed through inhibition assays, where inhibitors of CYP3A4 and CYP2C19 significantly reduced the formation of nortilidine. nih.gov Further investigations with recombinant forms of CYP3A4 and CYP2C19 solidified their role in tilidine's demethylation. nih.gov

The kinetics of this metabolic reaction in human liver microsomes follow the Michaelis-Menten model. nih.gov By calculating the metabolic clearance from these in vitro results and comparing them with in vivo data, CYP3A4 and CYP2C19 have been identified as the main elimination routes for tilidine. nih.govebi.ac.uk While these in vitro studies pinpoint the hepatic enzymes involved, in vivo animal studies confirm the functional outcome of this process, showing a pronounced first-pass effect in both rats and dogs. nih.govveteriankey.com The subsequent N-demethylation of the active nortilidine to the inactive bisnortilidine (B1196192) is also thought to occur in the liver. nih.gov

Table 2: In Vitro Metabolic Parameters for Tilidine N-demethylation in Human Liver Microsomes

| Kinetic Parameter | Value | Description | Reference(s) |

| K_m (Michaelis constant) | 36 ± 13 µM | Substrate concentration at which the reaction rate is half of V_max_. | nih.gov |

| V_max_ (Maximum reaction rate) | 85 ± 18 nmol/mg/h | The maximum rate of nortilidine formation per milligram of microsomal protein per hour. | nih.gov |

| Primary Enzymes | CYP3A4, CYP2C19 | Cytochrome P450 isozymes responsible for the conversion of tilidine to nortilidine. | nih.gov |

Tissue Distribution Analysis of Tilidine and its Metabolites in Pre-clinical Species

Tissue distribution studies in pre-clinical species, particularly rats, have provided detailed insights into the disposition of tilidine and its metabolites throughout the body. Following oral administration of 14C-labelled tilidine to rats, analysis revealed a non-uniform distribution pattern. nih.gov

The highest concentrations of radioactivity were consistently found in the primary organs of metabolism and excretion: the liver and the kidneys. nih.gov This finding aligns with the compound's known extensive hepatic metabolism and significant renal and biliary excretion routes. nih.gov

Conversely, much lower concentrations of radioactivity were measured in other tissues, including brain tissue, muscle tissue, and blood. nih.gov Despite the lower concentration in the brain relative to excretory organs, studies have confirmed that both tilidine and its principal active metabolite, nortilidine, readily penetrate the blood-brain barrier to exert their pharmacological effects. researchgate.net Toxicological analyses following fatalities have used these reported 14C-tilidine tissue distributions in rats as a comparative reference. researchgate.netresearchgate.net

Studies in pregnant rats showed that radioactivity from labelled tilidine was transferred across the placenta to fetal organs. nih.gov The concentrations in fetal tissues were comparable to those in the maternal muscle tissue, which were substantially lower than the concentrations in most other maternal organs. nih.gov The rate of elimination of radioactivity from fetal organs was observed to be the same as that from the maternal organs. nih.gov

Table 3: Relative Tissue Distribution of 14C-Tilidine Following Administration in Rats

| Tissue/Organ System | Relative Concentration of Radioactivity | Reference(s) |

| Liver | High | nih.gov |

| Kidneys | High | nih.gov |

| Brain | Low | nih.govresearchgate.net |

| Muscle Tissue | Low | nih.gov |

| Blood | Low | nih.gov |

| Fetal Organs | Low (comparable to maternal muscle) | nih.gov |

Excretion Kinetics Research in Animal Models

Research in animal models has established that tilidine is eliminated rapidly and almost completely as metabolic products rather than as the unchanged parent drug. nih.gov The kinetics and primary routes of excretion exhibit notable differences between species. nih.gov

In rats, the elimination of tilidine and its metabolites occurs through both renal and fecal pathways. nih.gov Studies with 14C-labelled tilidine demonstrated that approximately 50% of the administered radioactivity is excreted via the kidneys into the urine. nih.gov The other half is eliminated in the feces, which is attributed to a high level of biliary excretion of metabolites. nih.gov To further investigate the role of the biliary pathway, studies were conducted in rats with an interrupted enterohepatic circulation. In these animals, about 80% of an administered dose was eliminated directly into the bile, confirming the significance of this route in rats. nih.gov It was also noted that some of these biliary metabolites are subject to reabsorption from the intestine. nih.gov

In dogs, the excretion pattern is different, with the renal pathway being dominant. nih.gov Approximately 80% of the administered radioactivity is eliminated in the urine. nih.gov In both species, the elimination process is considered rapid and complete. nih.gov

Table 4: Comparison of Tilidine Excretion Kinetics in Animal Models

| Parameter | Rat | Dog | Reference(s) |

| Primary Excretion Route | Renal and Fecal (Biliary) | Renal | nih.gov |

| Urinary Excretion (% of Dose) | ~50% | ~80% | nih.gov |

| Fecal Excretion (% of Dose) | ~50% | Minor | nih.gov |

| Biliary Excretion | High (~80% in cannulated models) | Not specified, but less significant than in rats. | nih.gov |

| Elimination Form | Almost exclusively as metabolites. | Almost exclusively as metabolites. | nih.gov |

Pharmaceutical Formulation Science and Stability of Tilidine Phosphate

Chemical Stability of Tilidine Dihydrogen Orthophosphate Salt Form

The breakthrough in creating a solid form of tilidine came with the development of tilidine dihydrogen orthophosphate. google.comgoogle.com This specific salt form was found to possess exceptional chemical stability, a critical attribute that had been lacking in other salts. google.comgoogle.com Research and patent literature indicates that tilidine dihydrogen orthophosphate is currently the only salt form considered suitable for the production of solid pharmaceutical preparations because it undergoes virtually no decomposition in its solid state, even when combined with standard pharmaceutical excipients. google.comgoogle.com

Prior to the use of the dihydrogen orthophosphate salt, efforts to produce usable solid forms of tilidine, such as tablets or suppositories, had failed due to these stability problems. google.comgoogle.com Even the hydrochloride hemihydrate salt, while suitable for liquid preparations, is not appropriate for solid formulations. google.comgoogleapis.com In comparative stability tests under storage at 60°C for 28 days, mixtures containing tilidine dihydrogen orthophosphate showed no color change or decomposition, whereas formulations with other salts exhibited significant discoloration. google.com This inherent stability is a key characteristic that distinguishes the dihydrogen orthophosphate salt from other potential candidates like tilidine hydrogen sulfate (B86663) or tilidine hydrogen fumarate (B1241708). google.comgoogle.com

Impact of Salt Form on Formulation Properties

The choice of the dihydrogen orthophosphate salt form has a profound impact on the pharmaceutical-technological properties during formulation and manufacturing. Its superior stability means that solid dosage forms can be produced without requiring special measures for air conditioning in work areas or corrosion protection for the machinery used. google.com This is a significant manufacturing advantage over less stable or more reactive salts.

The properties of the tilidine dihydrogen orthophosphate salt are considered superior to those of other comparable tilidine salts, such as the hydrogen sulfate or hydrogen fumarate, for the purpose of creating solid dosage forms. google.com While the hydrochloride hemihydrate salt is highly soluble in water, making it suitable for liquid drops and some soft capsules, this property does not lend itself to stable solid tablet production. google.com Another salt, tilidine mesylate, was developed and noted to be non-hygroscopic, in contrast to tilidine dihydrogen orthophosphate, highlighting how different salt forms can present varied physicochemical properties that formulators must consider. googleapis.com The stability of the dihydrogen orthophosphate salt is the primary enabler for its use in solid and, particularly, in sustained-release formulations. google.com

Enzymatic and Transporter Interaction Research

In Vitro Inhibition Potential of Tilidine and Metabolites on Cytochrome P450 Enzymes

Research into the enzymatic interactions of tilidine and its primary active metabolites, nortilidine (B1222713) and bisnortilidine (B1196192), has revealed their potential to inhibit various cytochrome P450 (CYP) enzymes. These interactions are crucial for understanding potential drug-drug interactions (DDIs). In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in characterizing these inhibitory profiles.

CYP3A4 and CYP2C19 Inhibition Kinetics

Tilidine and its metabolite nortilidine have demonstrated inhibitory effects on CYP3A4 and CYP2C19, the same enzymes responsible for tilidine's bioactivation. epha.health Studies have confirmed that the N-demethylation of tilidine to nortilidine is mediated by both CYP3A4 and CYP2C19. epha.health This metabolic process follows Michaelis-Menten kinetics, with a reported K_m value of 36 ± 13 µM and a v_max of 85 ± 18 nmol/mg/h in human liver microsomes. epha.health

Inhibition assays have shown that tilidine and nortilidine can act as inhibitors of both CYP3A4 and CYP2C19. epha.health The subsequent metabolic step, the N-demethylation of nortilidine to bisnortilidine, is also catalyzed by CYP3A4 and CYP2C19, in addition to CYP2B6. bioivt.com The kinetics for this reaction show a K_m of 141.6 ± 15 μM and a V_max of 46.2 ± 3 nmol/mg/h. bioivt.com The metabolite bisnortilidine has been identified as a weak inhibitor of CYP3A4 but does not inhibit CYP2C19. bioivt.com The potential for clinically relevant inhibition of CYP3A4 by tilidine and nortilidine has been suggested. epha.healthacrpnet.org

| Compound | Enzyme | Inhibitory Effect | Reference |

|---|---|---|---|

| Tilidine | CYP3A4 | Inhibitor | epha.health |

| Tilidine | CYP2C19 | Inhibitor | epha.health |

| Nortilidine | CYP3A4 | Inhibitor | epha.health |

| Nortilidine | CYP2C19 | Inhibitor | epha.health |

| Bisnortilidine | CYP3A4 | Weak Inhibitor | bioivt.com |

| Bisnortilidine | CYP2C19 | Not an Inhibitor | bioivt.com |

CYP2D6 and CYP2B6 Inhibition Profiles

Beyond their effects on CYP3A4 and CYP2C19, tilidine and its metabolites also interact with other CYP isoforms. Both tilidine and nortilidine have been shown to inhibit CYP2D6. epha.health Notably, the inhibition of CYP2D6 by these compounds is considered potentially clinically relevant. epha.healthacrpnet.org The further metabolite, bisnortilidine, is characterized as a strong inhibitor of CYP2D6. bioivt.com

The metabolism of nortilidine to bisnortilidine involves CYP2B6, alongside CYP3A4 and CYP2C19. bioivt.commdpi.com Consequently, inhibitors of CYP2B6 can affect this metabolic pathway. bioivt.com Bisnortilidine itself has been identified as a weak inhibitor of CYP2B6. bioivt.com Research has also demonstrated that the initial metabolism of tilidine to nortilidine is not only mediated by CYP3A4 and CYP2C19 but also by CYP2B6. bioivt.com

| Compound | Enzyme | Inhibitory Effect | Reference |

|---|---|---|---|

| Tilidine | CYP2D6 | Inhibitor | epha.health |

| Nortilidine | CYP2D6 | Inhibitor | epha.health |

| Bisnortilidine | CYP2D6 | Strong Inhibitor | bioivt.com |

| Bisnortilidine | CYP2B6 | Weak Inhibitor | bioivt.com |

Interaction with Efflux Transporters (e.g., ABCB1, ABCG2)

The interaction of tilidine and its metabolites with drug efflux transporters, which are critical in drug absorption, distribution, and elimination, has been a subject of in vitro investigation. The primary transporters examined are P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).

Research has demonstrated that both tilidine and its active metabolite, nortilidine, can inhibit the function of ABCB1. epha.healthacrpnet.org This inhibition suggests a potential for interactions with other drugs that are substrates of this transporter. In contrast, studies investigating the interaction with ABCG2 have found that neither tilidine nor nortilidine acts as an inhibitor of this efflux transporter. epha.healthacrpnet.org These findings indicate a selective interaction profile of tilidine and nortilidine with these two important ABC transporters.

| Compound | Transporter | Interaction | Reference |

|---|---|---|---|

| Tilidine | ABCB1 (P-glycoprotein) | Inhibitor | epha.healthacrpnet.org |

| Nortilidine | ABCB1 (P-glycoprotein) | Inhibitor | epha.healthacrpnet.org |

| Tilidine | ABCG2 (BCRP) | Not an Inhibitor | epha.healthacrpnet.org |

| Nortilidine | ABCG2 (BCRP) | Not an Inhibitor | epha.healthacrpnet.org |

Mechanism-Based Drug-Drug Interaction Predictions in Pre-clinical Models

The in vitro inhibition data for tilidine and its metabolites on CYP enzymes and efflux transporters form the foundation for predicting potential drug-drug interactions (DDIs) using pre-clinical models. These models, which range from simple static calculations to complex dynamic physiologically based pharmacokinetic (PBPK) models, aim to translate in vitro findings into clinically relevant predictions of DDI risk. bioivt.comnih.gov

Mathematical models are employed to evaluate the results of in vitro DDI studies to determine the necessity and design of further clinical investigations. nih.gov Basic static models can provide an initial assessment of the inhibitory potential. bioivt.com More sophisticated mechanistic static and dynamic PBPK models integrate various physiological and drug-specific parameters to simulate the pharmacokinetics of a drug and predict the magnitude of interactions. nih.gov These models can account for the disposition characteristics of both the perpetrator (e.g., tilidine) and the victim drug. nih.gov

For tilidine, the in vitro inhibition constants (K_i) for CYP enzymes would be a critical input for these models. The models would then compare the estimated in vivo concentrations of tilidine and its metabolites at the site of interaction (e.g., the liver) with their respective K_i values to predict the likelihood and extent of an interaction. The observation that tilidine and its metabolites inhibit CYP3A4, CYP2C19, and CYP2D6 suggests that co-administration with substrates of these enzymes could lead to clinically significant DDIs. epha.healthbioivt.com PBPK models are particularly useful for exploring such scenarios, including the impact of genetic polymorphisms in these enzymes. epha.health While the in vitro data strongly suggest a potential for DDIs and provide the necessary parameters for predictive modeling, specific PBPK models for tilidine phosphate (B84403) were not detailed in the reviewed literature. The development of such models would be a logical next step to quantitatively predict the clinical consequences of the observed in vitro interactions.

Advanced Research Concepts and Methodological Challenges

Unidentified Metabolites and Their Formation Enzymes

The biotransformation of tilidine is a sequential process, primarily involving N-demethylation. Tilidine is first metabolized to the active metabolite nortilidine (B1222713), which is subsequently demethylated to the inactive bisnortilidine (B1196192). While nortilidine and bisnortilidine are the principal identified metabolites, evidence suggests the existence of other, yet uncharacterized, metabolic products. Studies have indicated that a significant portion of the renally excreted metabolites of tilidine have not been identified, highlighting a gap in the complete understanding of its metabolic fate.

The primary enzymes responsible for the sequential N-demethylation of tilidine to nortilidine and then to bisnortilidine have been identified as cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2C19. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the roles of these enzymes in the metabolic cascade. Some research also suggests a potential role for CYP2B6 in these metabolic steps. However, the enzymatic pathways responsible for the formation of the other suspected, unidentified metabolites remain unknown. Identifying these unknown metabolites and the enzymes involved in their formation is crucial for a comprehensive understanding of tilidine's disposition and potential for drug-drug interactions.

Table 1: Known and Suspected Metabolites of Tilidine and Their Formation Enzymes

| Metabolite | Status | Known/Suspected Formation Enzymes |

| Nortilidine | Active Metabolite | CYP3A4, CYP2C19, CYP2B6 (potential) |

| Bisnortilidine | Inactive Metabolite | CYP3A4, CYP2C19, CYP2B6 (potential) |

| Other Metabolites | Unidentified | Unknown |

Investigation of Stereoselective Metabolism and Its Research Implications

Tilidine is a chiral molecule and is administered as a racemic mixture of two enantiomers: (+)-tilidine (dextilidine) and (-)-tilidine (levotilidine). The analgesic activity of tilidine is stereoselective, with the (1S,2R)-isomer, dextilidine, being responsible for the therapeutic effects. This stereoselectivity extends to its active metabolite, nortilidine, where the corresponding enantiomer is the active moiety.

A critical area of ongoing research is the investigation of whether the metabolism of tilidine by CYP enzymes is stereoselective. It is currently not well-documented whether CYP3A4 and CYP2C19 preferentially metabolize one enantiomer over the other. Understanding the stereoselectivity of tilidine metabolism has significant research implications:

Pharmacokinetic Variability: If the metabolism is stereoselective, genetic polymorphisms in CYP2C19 or co-administration of drugs that inhibit or induce CYP3A4 could have differential effects on the plasma concentrations of the active and inactive enantiomers of nortilidine. This could, in turn, affect the therapeutic efficacy and safety profile of the drug.

Pharmacodynamic Effects: A deeper understanding of the stereoselective metabolism would allow for a more precise correlation between the concentrations of the active enantiomer and the observed pharmacological effects.

Drug Development: Future drug development could focus on the administration of the active enantiomer only (eutomer), potentially leading to a more favorable therapeutic index.

Further research utilizing chiral analytical methods to quantify the individual enantiomers of tilidine and its metabolites in in vitro and in vivo systems is necessary to elucidate the stereoselective nature of its metabolism.

Development of Novel Research Models for Complex Biological Interactions

The study of tilidine's metabolism and its interaction with biological systems has traditionally relied on established in vitro models such as human liver microsomes and recombinant CYP enzymes. While these models have been instrumental in identifying the primary metabolic pathways, they have limitations in fully replicating the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in vivo.

Methodological challenges in tilidine research necessitate the development of more sophisticated and predictive models. Some of the novel research models and the challenges they aim to address include:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids derived from human liver cells, offer a more physiologically relevant environment compared to traditional 2D cultures. These models can better mimic the cellular architecture and cell-cell interactions of the liver, potentially providing more accurate predictions of metabolic rates and drug-induced toxicity.

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," MPS are microfluidic devices that can model the function of one or more organs. A liver MPS could be used to study the metabolism of tilidine in a dynamic environment that includes physiological flow and interactions with other cell types.

Patient-Derived Models: The use of patient-derived cells, such as hepatocytes or intestinal cells, can help in understanding the impact of genetic variability on tilidine metabolism. For instance, patient-derived colorectal cancer cell lines (HROC) have been explored as novel in vitro models for studying drug transport.

The primary challenge in developing these models is to ensure they accurately recapitulate the complex in vivo environment, including the expression and activity of relevant enzymes and transporters. Validating these novel models against human clinical data is a critical step in their development and application in tilidine research.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Tilidine Research

The advent of "omics" technologies, such as proteomics and metabolomics, offers a powerful, systems-level approach to understanding the biological effects and metabolic fate of drugs like tilidine phosphate (B84403). The integration of these technologies into tilidine research is a promising frontier with the potential to uncover novel insights.

Proteomics: This involves the large-scale study of proteins. In the context of tilidine research, proteomics can be used to:

Identify and quantify the expression levels of CYP enzymes and other drug-metabolizing enzymes in response to tilidine exposure.

Discover novel protein targets of tilidine or its metabolites, which could elucidate previously unknown mechanisms of action or off-target effects.

Characterize changes in the proteome of neuronal cells upon exposure to nortilidine to better understand the molecular basis of its analgesic and other central nervous system effects.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. In tilidine research, metabolomics can be applied to:

Identify the full spectrum of tilidine metabolites in biological fluids, including the previously unidentified metabolites.

Characterize the metabolic phenotype of individuals to predict their response to tilidine therapy.

Uncover metabolic pathways that are perturbed by tilidine or its metabolites.

The establishment of research initiatives like the "Integrative Omics Center for Accelerating Neurobiological Understanding of Opioid Addiction (ICAN)" underscores the growing importance of omics in opioid research. Applying these powerful technologies to the study of tilidine will undoubtedly lead to a more comprehensive understanding of its pharmacology and toxicology.

Computational Approaches in Predicting Pharmacological Profiles and Metabolic Fate

In silico, or computational, approaches are becoming increasingly integral to drug discovery and development. These methods can be leveraged to predict the pharmacological profile and metabolic fate of compounds like tilidine, thereby guiding further experimental research.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the ADME of a drug in the body. For tilidine, PBPK modeling can be used to:

Predict the impact of genetic polymorphisms in CYP enzymes on the pharmacokinetics of tilidine and nortilidine.

Simulate drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2C19.

Extrapolate pharmacokinetic data from preclinical species to humans.

Molecular Docking and Dynamics Simulations: These computational techniques can model the interaction of a ligand (e.g., tilidine, nortilidine) with its protein target (e.g., µ-opioid receptor, CYP enzymes) at the molecular level. These simulations can provide insights into:

The binding affinity and selectivity of nortilidine for the µ-opioid receptor.

The structural basis for the stereoselective activity of dextilidine.

The potential for tilidine and its metabolites to bind to other receptors, which could predict off-target effects.

Metabolism Prediction Software: Various software programs can predict the likely sites of metabolism on a drug molecule and the metabolites that will be formed. These tools can be used to generate hypotheses about the identity of the unknown metabolites of tilidine, which can then be tested experimentally.

The integration of these computational approaches with in vitro and in vivo experimental data is essential for building robust predictive models that can accelerate our understanding of tilidine phosphate's complex pharmacology and metabolism.

Q & A

Q. What are the primary metabolic enzymes responsible for converting Tilidine phosphate to its active metabolite Nortilidine, and how can researchers validate their roles experimentally?

Methodological Answer:

- Use in vitro assays with recombinant CYP enzymes (e.g., CYP3A4 and CYP2C19) to measure metabolic conversion rates of this compound to Nortilidine.

- Conduct inhibition studies using selective CYP inhibitors (e.g., ketoconazole for CYP3A4, fluvoxamine for CYP2C19) to assess enzyme contributions.

- Validate findings via clinical pharmacokinetic studies in healthy volunteers, comparing metabolite exposure with and without enzyme inhibitors .

Q. How can researchers design experiments to quantify the absolute bioavailability of this compound in preclinical models?

Methodological Answer:

Q. What analytical techniques are recommended for detecting and quantifying this compound and its metabolites in biological samples?

Methodological Answer:

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for high sensitivity and specificity.

- Validate methods per FDA/EMA guidelines, including linearity, precision, and recovery tests across relevant concentration ranges .

Advanced Research Questions

Q. How does the inhibition of CYP3A4 by drugs like ritonavir or voriconazole alter the pharmacokinetics of Nortilidine, and what are the implications for clinical dosing regimens?

Methodological Answer:

- Design a double-blind, crossover clinical trial with healthy volunteers receiving this compound alone or with a CYP3A4 inhibitor.

- Measure plasma concentrations of Tilidine, Nortilidine, and bisnortilidine over 72 hours. Use non-compartmental analysis to calculate AUC, Cmax, and t½.

- Results from such studies show a 2–3× increase in Nortilidine AUC under CYP3A4 inhibition, necessitating dose adjustments in co-medicated patients .

Q. What experimental approaches can resolve contradictions in reported metabolic clearance rates of this compound across different CYP2C19 phenotypes?

Methodological Answer:

- Stratify clinical trial participants by CYP2C19 genotype (e.g., poor, intermediate, rapid metabolizers).

- Use population pharmacokinetic modeling (e.g., NONMEM) to assess inter-individual variability and identify covariates affecting clearance.

- Recent studies found no significant differences in Nortilidine exposure between CYP2C19 phenotypes, suggesting other enzymes (e.g., CYP3A4) dominate elimination .

Q. How do the physicochemical properties of this compound compare to other Tilidine salts (e.g., fumarate, hydrochloride) in terms of solubility and blood-brain barrier penetration?

Methodological Answer:

- Perform comparative solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) using HPLC-UV quantification.

- Assess blood-brain barrier penetration via in situ rat brain perfusion models, measuring unbound fractions of Nortilidine.

- Phosphate salts may exhibit higher aqueous solubility but similar active metabolite kinetics due to rapid dissociation .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

Q. How can in vitro to in vivo extrapolation (IVIVE) models improve predictions of this compound-drug interaction risks?

Methodological Answer:

- Develop physiologically based pharmacokinetic (PBPK) models using in vitro metabolic data (e.g., CLint from hepatocyte assays).

- Validate models against clinical DDI studies with CYP3A4 inhibitors.

- PBPK simulations accurately predicted a 5× increase in Tilidine t½ with ritonavir co-administration .

Methodological Considerations

Q. What criteria should guide the selection of animal models for this compound toxicity studies?

Methodological Answer:

Q. How can researchers address batch variability in this compound reference standards during analytical method development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.